molecular formula C20H25N3O4S3 B2930752 N-(3-carbamoyl-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-1-(thiophen-2-ylsulfonyl)piperidine-4-carboxamide CAS No. 899958-88-4

N-(3-carbamoyl-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-1-(thiophen-2-ylsulfonyl)piperidine-4-carboxamide

Cat. No.: B2930752
CAS No.: 899958-88-4
M. Wt: 467.62
InChI Key: AKZCDFKWEZUIDX-UHFFFAOYSA-N
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Description

N-(3-carbamoyl-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-1-(thiophen-2-ylsulfonyl)piperidine-4-carboxamide is a sophisticated synthetic compound designed for pharmaceutical research and development. This molecule features a unique hybrid structure combining a tetrahydrobenzo[b]thiophene core, a key scaffold noted for its wide therapeutic properties, with a piperidine carboxamide moiety modified by a thiophene-2-ylsulfonyl group . This specific structural combination is engineered to enhance interactions with biological targets, making it a valuable candidate for investigating new therapeutic agents. The tetrahydrobenzo[b]thiophene nucleus is a recognized pharmacophore in medicinal chemistry, with derivatives demonstrating a diverse range of biological activities including anti-inflammatory, antimicrobial, and anticancer effects . The integration of the 1-(thiophen-2-ylsulfonyl)piperidine-4-carboxamide group is a strategic modification often explored in drug discovery to fine-tune properties such as potency, selectivity, and metabolic stability. Compounds with similar structural motifs, particularly those featuring substituted piperidine carboxamides, have been investigated in patents for their potential in treating metabolic diseases and other disorders, underscoring the relevance of this chemical class in early-stage research . This product is intended for non-human research applications only. It is not intended for diagnostic, therapeutic, or any other human use. Researchers can utilize this compound as a key intermediate in synthetic pathways, a building block for creating a combinatorial library, or a lead compound for structure-activity relationship (SAR) studies in various drug discovery programs.

Properties

IUPAC Name

N-(3-carbamoyl-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-1-thiophen-2-ylsulfonylpiperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25N3O4S3/c1-12-4-5-14-15(11-12)29-20(17(14)18(21)24)22-19(25)13-6-8-23(9-7-13)30(26,27)16-3-2-10-28-16/h2-3,10,12-13H,4-9,11H2,1H3,(H2,21,24)(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKZCDFKWEZUIDX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2=C(C1)SC(=C2C(=O)N)NC(=O)C3CCN(CC3)S(=O)(=O)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25N3O4S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

467.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3-carbamoyl-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-1-(thiophen-2-ylsulfonyl)piperidine-4-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological evaluations, and the mechanisms underlying its pharmacological effects.

The compound has a complex molecular structure characterized by the following properties:

PropertyValue
Molecular Formula C22H26FN3O4S2
Molecular Weight 479.6 g/mol
CAS Number 923416-37-9

This compound features a piperidine ring substituted with a thiophenesulfonyl group and a tetrahydrobenzo[b]thiophene moiety, which are critical for its biological activity.

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from simpler heterocyclic compounds. The key steps include the formation of the tetrahydrobenzo[b]thiophene framework followed by the introduction of the piperidine and thiophenesulfonyl groups. Various synthetic pathways have been explored, including:

  • Formation of Tetrahydrobenzo[b]thiophene : Utilizing 2-amino-3-cyano derivatives as precursors.
  • Piperidine Modification : Introducing functional groups through nucleophilic substitution reactions.
  • Final Coupling Reactions : Combining all components to yield the final product.

Antitumor Activity

Recent studies have evaluated the antitumor potential of this compound against various cancer cell lines. Notably:

  • MCF-7 (Breast Cancer) : The compound exhibited significant cytotoxicity with an IC50 value ranging from 23.2 to 49.9 μM, indicating strong potential as an antitumor agent .

The biological activity appears to be mediated through apoptosis induction in cancer cells. The following findings highlight this mechanism:

  • Cell Viability Reduction : Treatment with the compound led to a substantial reduction in cell viability by approximately 26.86% in MCF-7 cells.
  • Apoptotic Induction : Flow cytometry analysis revealed increased early and late apoptotic cell populations, suggesting that the compound effectively triggers programmed cell death .

Other Biological Activities

In addition to its antitumor effects, preliminary studies suggest that this compound may also possess:

  • Phosphodiesterase Inhibition : The compound has shown potential in inhibiting phosphodiesterase enzymes, which are involved in various signaling pathways related to cardiovascular health .
  • Cytotoxicity Against Other Cancer Types : Additional evaluations have indicated activity against non-small cell lung cancer (NCI-H460) and central nervous system cancer (SF-268) with varying degrees of potency .

Case Studies

Several case studies have documented the effectiveness of compounds structurally related to this compound:

  • Study on MCF-7 Cells : A study demonstrated that derivatives similar to this compound significantly reduced tumor growth in xenograft models.
  • Combination Therapies : Research has suggested that combining this compound with traditional chemotherapeutics may enhance overall efficacy while reducing side effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound belongs to a class of sulfonamide-containing heterocycles, which are prevalent in drug discovery due to their bioisosteric properties and versatility in hydrogen bonding. Below is a comparative analysis with structurally related compounds:

Compound Core Structure Key Substituents Reported Activity
Target Compound (CAS: 899958-88-4) Tetrahydrobenzo[b]thiophene 3-carbamoyl, 6-methyl, thiophene-2-sulfonyl-piperidine-4-carboxamide No explicit pharmacological data available
N-(3-Cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-benzenesulfonamide Tetrahydrobenzo[b]thiophene 3-cyano, benzene sulfonyl Cyclooxygenase-2 (COX-2) inhibition (IC₅₀ = 0.12 µM)
1-(Thiophen-2-ylsulfonyl)piperidine-4-carboxylic acid Piperidine Thiophene-2-sulfonyl, carboxylic acid Intermediate for kinase inhibitors (e.g., p38 MAPK)
N-(3-Carbamoyl-6-methylbenzo[b]thiophen-2-yl)-acetamide Benzo[b]thiophene 3-carbamoyl, 6-methyl, acetyl group Anticancer activity (GI₅₀ = 8.5 µM in MCF-7 cells)

Key Observations:

Sulfonamide vs. Carboxamide Bioactivity : The thiophene-2-sulfonyl group in the target compound may enhance binding to sulfonamide-sensitive targets (e.g., carbonic anhydrases) compared to carboxylic acid analogues, which are more common in kinase inhibitors.

Carbamoyl Substitution : The 3-carbamoyl group likely contributes to hydrogen-bonding interactions, analogous to COX-2 inhibitors like celecoxib, where a sulfonamide-carbamoyl motif is critical for selectivity .

Pharmacokinetic and Physicochemical Comparisons

While experimental data for the target compound are lacking, trends from similar molecules suggest:

  • LogP : Estimated logP ~3.2 (moderate lipophilicity due to the sulfonamide and carboxamide groups).
  • Solubility : Likely poor aqueous solubility (common for fused bicyclic sulfonamides), necessitating formulation optimization.
  • Metabolic Stability : Piperidine sulfonamides are often susceptible to CYP3A4-mediated oxidation, but the methyl group on the tetrahydrobenzo[b]thiophene may sterically hinder degradation.

Research Findings and Limitations

Current literature lacks explicit pharmacological or crystallographic data for the target compound. However, structural insights can be inferred:

  • Crystallographic Analysis : Tools like SHELX and ring-puckering coordinates could elucidate conformational preferences of the tetrahydrobenzo[b]thiophene and piperidine rings, critical for understanding binding modes.
  • Structure Validation : Rigorous validation (e.g., using PLATON ) is essential to confirm the absence of crystallographic disorders or incorrect bond assignments.

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